N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O2S and its molecular weight is 452.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. The presence of a pyrazolopyrimidine core in the compound suggests it may exhibit pharmacological potential as an antitumor agent. Research indicates that derivatives of pyrazolopyrimidine demonstrate activity against renal cancer cell lines, suggesting that this compound could be explored for its efficacy in treating kidney cancer .
Protein Kinase Inhibition
The compound’s structural similarity to known protein kinase inhibitors implies that it could serve as a selective inhibitor for certain kinases. Protein kinase B (Akt) is a key player in cell proliferation and survival, and its inhibition is a promising strategy for cancer therapy. Given the compound’s structure, it could be investigated for its ability to inhibit Akt, potentially halting the growth of tumor cells .
Antiviral Applications
Compounds with a pyrazolopyrimidine moiety have been reported to encompass pharmacological potential as antiviral agents. This suggests that the compound could be valuable in the synthesis of new antiviral medications, particularly against viruses that are susceptible to this class of molecules .
Antimicrobial Properties
Research has shown that pyrazolopyrimidine derivatives can have antimicrobial effects. This compound could be studied for its effectiveness against a range of microbial infections, potentially leading to the development of new antibiotics .
Neuroprotective Effects
Given the compound’s structural features, it may have applications in neuroprotection, particularly in the context of Parkinson’s disease. Pyrazolopyrimidine derivatives have been associated with potential therapeutic effects in neurodegenerative diseases, which makes this compound a candidate for further research in this area .
Biological Signaling Pathways
The compound could be involved in modulating biological signaling pathways due to its structural affinity with molecules that interact with intracellular signaling components. This could have implications in the study of diseases where signaling pathways are deregulated, such as in certain cancers .
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to exhibit pharmacological potential against various targets, including antiviral, antimicrobial, and antitumor targets .
Mode of Action
It’s known that similar compounds act as atp-competitive inhibitors, showing selectivity for certain kinases over others .
Biochemical Pathways
Compounds with similar structures have been reported to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.
Pharmacokinetics
A related compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown to inhibit the growth of various cancer cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by different catalysts .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWMGZPCJCTFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.